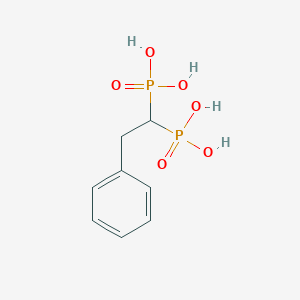
Benzylmethylenediphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylmethylenediphosphonic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a type of organophosphorus compound that contains two phosphonic acid groups attached to a benzyl group. The compound is widely used in various scientific applications, including as a chelating agent, corrosion inhibitor, and in the treatment of bone diseases.
Wissenschaftliche Forschungsanwendungen
Benzylmethylenediphosphonic acid has a wide range of scientific research applications. It is commonly used as a chelating agent in the treatment of bone diseases such as osteoporosis and Paget's disease. The compound has also been shown to have anti-cancer properties and is being investigated as a potential treatment for various types of cancer. Additionally, benzylmethylenediphosphonic acid has been used as a corrosion inhibitor in the oil and gas industry.
Wirkmechanismus
The mechanism of action of benzylmethylenediphosphonic acid varies depending on the application. In the treatment of bone diseases, the compound works by binding to the surface of bone tissue and inhibiting the activity of osteoclasts, which are cells responsible for bone resorption. In cancer treatment, benzylmethylenediphosphonic acid works by inhibiting the growth and proliferation of cancer cells. The exact mechanism of action is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell division.
Biochemische Und Physiologische Effekte
Benzylmethylenediphosphonic acid has several biochemical and physiological effects. In the treatment of bone diseases, the compound has been shown to increase bone density and reduce the risk of fractures. In cancer treatment, benzylmethylenediphosphonic acid has been shown to inhibit tumor growth and reduce the risk of metastasis. The compound also has anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Benzylmethylenediphosphonic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also relatively inexpensive, making it accessible for use in a wide range of experiments. However, benzylmethylenediphosphonic acid has some limitations. It can be toxic at high concentrations, and its effects can be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research on benzylmethylenediphosphonic acid. One area of research is the development of new applications for the compound, such as in the treatment of other diseases or as a catalyst in chemical reactions. Another area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a need for further research to fully understand the mechanism of action of benzylmethylenediphosphonic acid and its potential side effects.
Conclusion:
In conclusion, benzylmethylenediphosphonic acid is a versatile compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for researchers in various fields. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesemethoden
The synthesis of benzylmethylenediphosphonic acid involves the reaction of benzaldehyde with phosphorous acid and formaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and the concentration of the reactants.
Eigenschaften
CAS-Nummer |
10596-19-7 |
|---|---|
Produktname |
Benzylmethylenediphosphonic acid |
Molekularformel |
C8H12O6P2 |
Molekulargewicht |
266.12 g/mol |
IUPAC-Name |
(2-phenyl-1-phosphonoethyl)phosphonic acid |
InChI |
InChI=1S/C8H12O6P2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,9,10,11)(H2,12,13,14) |
InChI-Schlüssel |
LKGJFSBVIBNBPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(P(=O)(O)O)P(=O)(O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(P(=O)(O)O)P(=O)(O)O |
Andere CAS-Nummern |
10596-19-7 |
Synonyme |
benzylmethylenediphosphonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



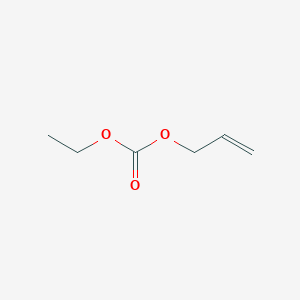
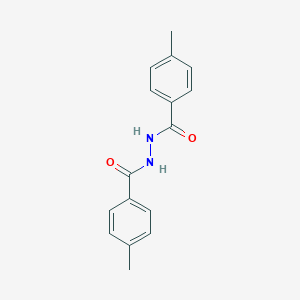
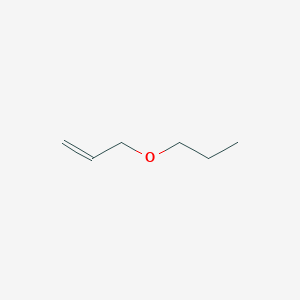
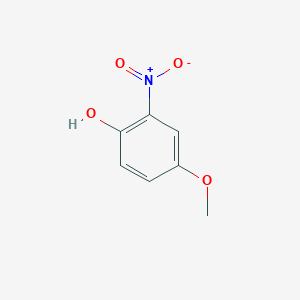
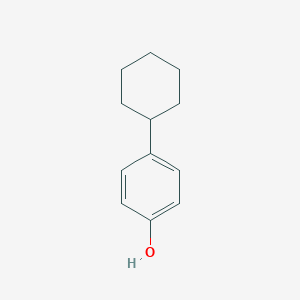
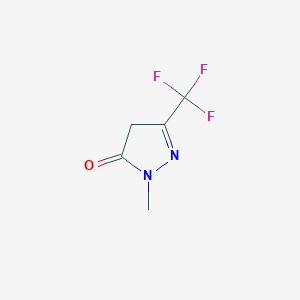
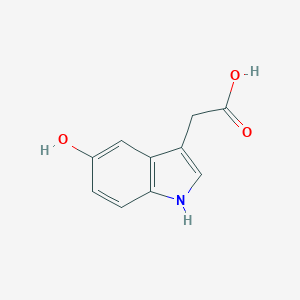
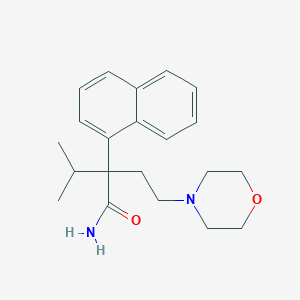
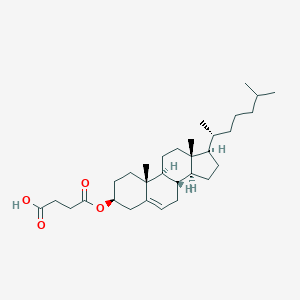
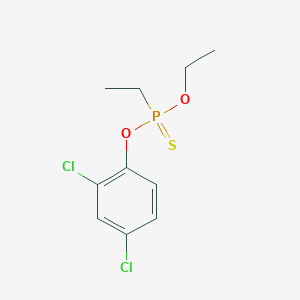
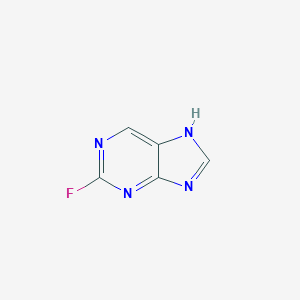
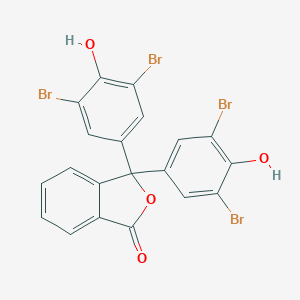
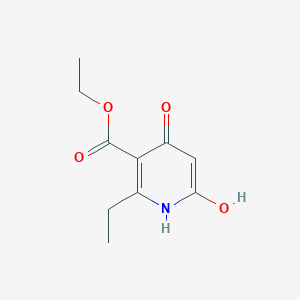
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)